4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound features a fluorine atom at the 4-position of the benzamide moiety and a tetrahydroquinoline ring system, which is known for its diverse biological activities and potential therapeutic applications. The synthesis of this compound typically involves multi-step organic reactions, making it a subject of interest in medicinal chemistry and organic synthesis.
The compound is classified as a quinoline derivative, which encompasses a wide range of compounds known for their pharmacological properties. It is primarily sourced from chemical suppliers specializing in organic compounds for research purposes. Its molecular formula is with a molecular weight of 298.31 g/mol, highlighting its complexity and potential for various chemical interactions.
The synthesis of 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Typically, reactions are carried out in organic solvents like tetrahydrofuran at controlled temperatures to ensure complete reaction and minimize side products. Purification techniques such as chromatography may be employed to isolate the final product.
The molecular structure of 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be represented by its IUPAC name and structural formulas:
The compound's InChI key is UOGYWNCDALCFML-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The canonical SMILES representation is CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
, which allows for computational modeling and analysis.
4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo several types of chemical reactions:
Each reaction type requires specific reagents and conditions:
The mechanism of action for 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with various molecular targets within biological systems:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 298.31 g/mol |
IUPAC Name | 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
InChI Key | UOGYWNCDALCFML-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
These properties indicate its stability under standard laboratory conditions and potential reactivity due to the presence of functional groups.
4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: